molecular formula C8H8F3NO2S B6611636 2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1216234-50-2

2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6611636
CAS No.: 1216234-50-2
M. Wt: 239.22 g/mol
InChI Key: YWACWYJVVVFCPY-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group at position 4, an isopropyl group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₈H₇F₃N₂O₂S, with a molecular weight of 252.22 g/mol. This compound is structurally related to agrochemical intermediates, such as thifluzamide, and may have applications in medicinal chemistry.

Properties

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-3(2)6-12-5(8(9,10)11)4(15-6)7(13)14/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWACWYJVVVFCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The isopropyl group can be introduced through subsequent alkylation reactions, and the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles like sodium hydride (NaH) or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Thiazolidine derivatives.

  • Substitution: : Substituted thiazoles with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its trifluoromethyl group can enhance binding affinity and selectivity.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the thiazole ring can provide structural stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(Trifluoromethyl)thiazole-5-carboxylic Acid (CAS 167548-89-2)
  • Molecular Weight: 197.16 g/mol (C₅H₂F₃NO₂S).
  • The electronic effects of the trifluoromethyl group remain dominant.
5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid (CAS 900530-68-9)
  • Structure : Trifluoromethyl at position 5, carboxylic acid at position 4.
  • Molecular Weight : 197.16 g/mol.
  • The carboxylic acid’s position may influence hydrogen-bonding interactions.

Substituent Type and Steric Effects

2-Methyl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid (CAS 117724-63-7)
  • Structure : Methyl group at position 2 instead of isopropyl.
  • Molecular Weight: 211.16 g/mol (C₆H₄F₃NO₂S).
2-(Butylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid
  • Structure: Butylamino group at position 2.
  • Molecular Weight : 269.28 g/mol (C₉H₁₂F₃N₃O₂S).
  • Key Differences: The flexible butylamino substituent introduces hydrogen-bonding capability, which may enhance interactions with biological targets. However, the increased chain length could reduce metabolic stability.

Aromatic and Functional Group Modifications

2-[(3-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid (CAS 886502-96-1)
  • Structure: Aromatic 3-methylphenylamino group at position 2.
  • Molecular Weight : 302.28 g/mol (C₁₂H₉F₃N₂O₂S).
2-(Diethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid (CAS 1227070-33-8)
  • Structure: Diethylamino group at position 2.
  • Molecular Weight : 268.26 g/mol (C₈H₁₀F₃N₃O₂S).
  • The diethyl group adds steric bulk without hydrogen-bonding capacity.

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